5-(1-Phenylethyl)imidazolidine-2,4-dione

Description

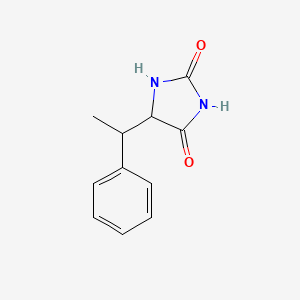

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-phenylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-7,9H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQAGLBRUUDKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 1 Phenylethyl Imidazolidine 2,4 Dione and Its Structural Analogues

Classical and Contemporary Approaches to Hydantoin (B18101) Synthesis

The construction of the imidazolidine-2,4-dione core can be achieved through a variety of synthetic routes, ranging from classical multi-component reactions to more modern, tailored approaches.

Multi-Component Reactions (MCRs) for Imidazolidine-2,4-dione Formation

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like hydantoins.

The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis. alfa-chemistry.comnih.gov This reaction typically involves the condensation of a ketone or aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide). alfa-chemistry.com For the synthesis of 5-(1-Phenylethyl)imidazolidine-2,4-dione, the logical starting ketone would be acetophenone. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization upon reaction with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring. alfa-chemistry.com A modified Bucherer-Bergs reaction has been successfully employed for the synthesis of the closely related 5-methyl-5-benzyl hydantoin from phenylacetone, sodium cyanide, and ammonium carbonate in an aqueous ethanol solution, achieving a 69.3% yield after 24 hours at 60 °C. mdpi.com

The Ugi reaction is another powerful MCR that can be adapted for hydantoin synthesis. nih.gov The classical Ugi four-component condensation (U-4CC) involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. researchgate.net To form the hydantoin ring, a subsequent cyclization step is required. This two-step sequence allows for a high degree of diversity in the final product. researchgate.net For instance, a facile synthesis of 1,3,5-trisubstituted hydantoins has been achieved by combining a Ugi four-component condensation with a base-induced cyclization. researchgate.net

| Reaction Name | Key Reactants | Intermediate | Product | Ref |

| Bucherer-Bergs | Ketone/Aldehyde, Ammonium Carbonate, Cyanide Source | Aminonitrile | 5-substituted or 5,5-disubstituted Hydantoin | alfa-chemistry.comnih.gov |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Ugi adduct | Substituted Hydantoin (after cyclization) | nih.govresearchgate.net |

Synthesis from Alpha-Amino Acids and Derivatives

Alpha-amino acids are natural and readily available precursors for the synthesis of chiral hydantoins, often preserving the stereochemistry of the starting material.

The Urech hydantoin synthesis , also known as the Read reaction, is a classical method that involves the reaction of an α-amino acid with potassium cyanate under acidic conditions. nih.gov This reaction proceeds through the formation of an intermediate ureido acid (N-carbamoyl-α-amino acid), which then cyclizes to the hydantoin upon heating in the presence of acid. For the synthesis of this compound, the corresponding α-amino acid, 2-amino-2-phenylpropanoic acid, would be the required starting material.

Modern variations of this approach often involve the use of isocyanates or isothiocyanates reacting with α-amino esters, followed by a base-mediated cyclization. This method provides a versatile route to N-substituted and 5-substituted hydantoins. The synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione has been reported from C-4-methylphenylglycine and phenyl isocyanate, followed by acid-catalyzed cyclization. mdpi.com

| Starting Material | Reagents | Intermediate | Product | Ref |

| α-Amino Acid | Potassium Cyanate, Acid | Ureido acid | 5-substituted Hydantoin | nih.gov |

| α-Amino Ester | Isocyanate/Isothiocyanate, Base | Ureido ester | N,5-disubstituted Hydantoin | nih.gov |

Cyclization Reactions Utilizing Ureas and Related Precursors

The direct cyclization of urea or its derivatives with suitable three-carbon synthons is another fundamental approach to hydantoin synthesis.

The Biltz synthesis is a well-known method for preparing 5,5-disubstituted hydantoins, famously used for the synthesis of the antiepileptic drug phenytoin (B1677684) from benzil and urea in the presence of a base. bepls.com The reaction involves the condensation of an α-dicarbonyl compound with urea. While not directly applicable to the synthesis of 5-monosubstituted hydantoins like this compound, it highlights the utility of ureas as key building blocks.

A more relevant approach involves the condensation of ureas with α-hydroxy esters or α-halo esters. The reaction of an α-ureido ester, formed from the corresponding α-amino ester and an isocyanate, can be cyclized under basic or acidic conditions to afford the desired hydantoin. nih.gov This strategy allows for the introduction of substituents at the N1, N3, and C5 positions of the hydantoin ring.

Regioselective and Stereoselective Synthesis of this compound

Given that this compound possesses a stereocenter at the C5 position, controlling the stereochemical outcome of its synthesis is of paramount importance.

Asymmetric Synthesis Strategies for Chiral Hydantoins

The development of asymmetric methods to access enantioenriched hydantoins has been a major focus of modern synthetic chemistry.

One highly effective strategy is the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins. nih.gov These precursors can be synthesized through a Knoevenagel condensation of an aldehyde with hydantoin. The subsequent enantioselective hydrogenation of the exocyclic double bond, often catalyzed by transition metal complexes with chiral ligands (e.g., Rhodium or Iridium complexes), can provide chiral 5-substituted hydantoins with high enantiomeric excess. nih.govnih.gov For the synthesis of this compound, this would involve the asymmetric hydrogenation of 5-(1-phenylethylidene)imidazolidine-2,4-dione.

Another powerful approach is the use of chiral Brønsted acids , such as chiral phosphoric acids, to catalyze the condensation of glyoxals with ureas. nih.gov This method has been shown to produce 5-monosubstituted hydantoins in high yields and excellent enantioselectivities. nih.gov The chiral catalyst orchestrates the enantioselective protonation of a key intermediate, thereby establishing the stereocenter at the C5 position. nih.gov

| Strategy | Precursor | Catalyst/Reagent | Key Transformation | Ref |

| Asymmetric Hydrogenation | 5-Alkylidenehydantoin | Chiral Rhodium or Iridium complex | Enantioselective reduction of C=C bond | nih.govnih.gov |

| Chiral Brønsted Acid Catalysis | Glyoxal, Urea | Chiral Phosphoric Acid | Enantioselective condensation/cyclization | nih.gov |

Diastereoselective Control in Imidazolidine (B613845) Ring Formation

When the starting materials already contain one or more stereocenters, controlling the diastereoselectivity of the ring-forming reaction becomes crucial.

The use of chiral auxiliaries attached to one of the reactants can effectively control the stereochemical outcome of the hydantoin formation. The auxiliary directs the approach of the reagents, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Alternatively, substrate-controlled diastereoselection can be achieved when a stereocenter is present in the substrate itself. For instance, in the synthesis of hydantoins from chiral α-amino acids, the stereochemistry at the α-carbon can influence the formation of new stereocenters, although racemization can be a concern under harsh reaction conditions. Careful selection of reagents and reaction conditions is therefore essential to preserve the stereochemical integrity of the molecule.

Functionalization and Derivatization of the Imidazolidine-2,4-dione Nucleus

The imidazolidine-2,4-dione ring possesses three primary sites for chemical modification: the two nitrogen atoms (N-1 and N-3) and the carbon at the 5-position (C-5). Strategic derivatization at these positions can significantly impact the molecule's properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydantoin ring can be readily functionalized through alkylation and acylation reactions. The relative acidity of the N-H protons plays a crucial role in the regioselectivity of these reactions. The N-3 proton is generally more acidic than the N-1 proton, allowing for selective functionalization at the N-3 position under controlled basic conditions.

N-Alkylation: Alkylation of 5-substituted hydantoins is typically achieved by treatment with an alkyl halide in the presence of a base. Common bases used include potassium carbonate, sodium hydride, and triethylamine. The choice of solvent and reaction temperature can also influence the outcome of the reaction. For instance, N-1 substituted analogs of aryl hydantoins have been synthesized, and in some cases, small alkyl substitutions at the N-1 position have been shown to increase antiandrogenic potency. nih.gov

N-Acylation: Acylation of the hydantoin nucleus can be accomplished using acyl chlorides or anhydrides. This modification introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. N-acylation has been explored as a method to reduce the LUMO energy levels of polymers containing five-membered lactam units, a principle that could be applied to hydantoin derivatives. rsc.org

| Reaction Type | Reagents | Base | Solvent | General Observations |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | K2CO3, NaH, Triethylamine | DMF, Acetonitrile, THF | Regioselectivity can be controlled by the choice of base and reaction conditions. N-3 is generally more reactive. |

| N-Acylation | Acyl chlorides (e.g., RCOCl), Anhydrides (e.g., (RCO)2O) | Pyridine, Triethylamine | DCM, Chloroform, THF | Introduces an amide group, potentially altering electronic properties. |

C5-Substitution Reactions, Including Knoevenagel Condensations

The C-5 position of the imidazolidine-2,4-dione ring is a key site for introducing diversity. For a monosubstituted hydantoin like this compound, further substitution at C-5 is not straightforward without altering the existing substituent. However, the principles of C-5 substitution are central to the synthesis of a wide array of hydantoin derivatives.

One of the most powerful methods for introducing a substituent at the C-5 position is the Bucherer-Bergs reaction , a multi-component reaction involving a carbonyl compound (aldehyde or ketone), potassium cyanide, and ammonium carbonate. mdpi.comresearchgate.net This reaction allows for the synthesis of a diverse range of 5-substituted and 5,5-disubstituted hydantoins. mdpi.com

For the derivatization of existing hydantoins, the Knoevenagel condensation is a prominent reaction. wikipedia.org This reaction involves the condensation of an active methylene compound, such as a hydantoin with a free C-5 position, with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine or β-alanine. wikipedia.orgorganic-chemistry.org This leads to the formation of 5-alkylidene or 5-arylidene hydantoins. thieme-connect.de These unsaturated derivatives can then undergo further modifications, such as reduction or addition reactions.

The synthesis of 5-benzylidene hydantoin esters has been achieved through a Knoevenagel condensation of hydantoin with various benzaldehydes, followed by reaction with bromoacetylated amino acid esters. semanticscholar.org

| Hydantoin Substrate | Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Hydantoin | Substituted Benzaldehydes | Piperidine | Ethanol | 5-Benzylidene hydantoins | semanticscholar.org |

| 2-Thioxoimidazolidin-4-one | Substituted Aldehydes | β-alanine | Acetic Acid | 5-Arylidene-2-thioxoimidazolidin-4-ones | organic-chemistry.org |

Modifications at the Phenylethyl Moiety

Direct modification of the phenylethyl moiety in this compound presents a synthetic challenge due to the potential for reactions to occur at the hydantoin ring. However, strategic modifications to the aromatic ring of the phenylethyl group can be envisioned to explore structure-activity relationships.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could be employed. The success of these reactions would depend on the reactivity of the hydantoin ring under the required conditions. It may be necessary to protect the nitrogen atoms of the hydantoin ring prior to performing such transformations.

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be utilized if a suitable handle, like a halogen atom, is present on the phenyl ring. This would allow for the introduction of a wide variety of substituents.

Novel Catalytic Systems and Green Chemistry Applications in Hydantoin Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This is particularly relevant in the synthesis of hydantoins, given their importance in the pharmaceutical industry.

Novel Catalytic Systems:

Gallium(III) triflate has been used as a catalyst for the one-pot synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones. nih.gov

Nano-ordered ZnO has been employed as an efficient catalyst in the mechanochemical ball milling synthesis of hydantoin derivatives under solvent-free conditions. nih.gov This method aligns with green chemistry principles by reducing solvent waste.

Green Chemistry Approaches:

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the synthesis of hydantoins, often leading to shorter reaction times and improved yields. researchgate.net A microwave-assisted, one-pot, two-step synthesis of 5-monosubstituted hydantoins from L-amino acids in water has been reported, offering a scalable and eco-friendly strategy. mdpi.comresearchgate.net

Ultrasound irradiation is another green technique that has been utilized in hydantoin synthesis. It provides an alternative energy source that can enhance reaction rates and yields. semanticscholar.org

Solvent-free reactions and the use of greener solvents like water are also key aspects of green hydantoin synthesis. researchgate.netbepls.com The Biltz synthesis of phenytoin, a well-known hydantoin-containing drug, has been adapted to use water as a green solvent. bepls.com

| Green Methodology | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | One-pot, two-step from amino acids in water | Rapid, scalable, eco-friendly, chromatography-free | mdpi.comresearchgate.net |

| Mechanochemical ball milling | Nano-ordered ZnO catalyst, solvent-free | Reduced solvent waste, efficient | nih.gov |

| Use of green solvents | Water | Environmentally benign | bepls.com |

Comprehensive Spectroscopic and Analytical Characterization of 5 1 Phenylethyl Imidazolidine 2,4 Dione Systems

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. openmedscience.com For a molecule like 5-(1-Phenylethyl)imidazolidine-2,4-dione, with its chiral center and distinct chemical environments, both one-dimensional and two-dimensional NMR experiments are indispensable.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The methine (CH) proton of the phenylethyl group, being adjacent to both the phenyl ring and the hydantoin (B18101) C5 carbon, would resonate as a quartet. The methyl (CH₃) protons would appear as a doublet due to coupling with the methine proton. The hydantoin ring contains a chiral center at C5, leading to a specific signal for the H-5 proton, while the two N-H protons are expected to appear as separate, potentially broad, singlets. researchgate.net

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The two carbonyl carbons (C=O) of the hydantoin ring are characteristically found far downfield (~156-175 ppm). bepls.com The carbons of the phenyl ring would resonate in the typical aromatic range (~126-140 ppm). Signals for the aliphatic carbons (CH and CH₃) and the C5 of the hydantoin ring would appear at higher field.

Representative ¹H and ¹³C NMR Data for this compound

This table presents expected chemical shift (δ) values based on analyses of similar hydantoin structures. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| NH (Position 1) | ~10.5 (s, 1H) | C=O (C4) | ~174 |

| NH (Position 3) | ~8.0 (s, 1H) | C=O (C2) | ~157 |

| Phenyl-H | 7.20-7.40 (m, 5H) | Phenyl C (quaternary) | ~140 |

| CH -Ph | ~4.50 (q, 1H) | Phenyl CH | 126-129 |

| CH -N | ~4.45 (d, 1H) | C H-N (C5) | ~58 |

| CH₃ | ~1.50 (d, 3H) | C H-Ph | ~45 |

| C H₃ | ~15 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for unambiguously establishing atomic connectivity and spatial relationships. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the methine proton (CH-Ph) and the methyl protons (CH₃), confirming the ethyl fragment. A correlation between the C5-H of the hydantoin ring and the adjacent methine proton would establish the point of attachment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This experiment would definitively link the proton signals to their corresponding carbon signals listed in the table above, for instance, connecting the methyl proton signal (~1.50 ppm) to the methyl carbon signal (~15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key correlations would include:

From the methyl protons (CH₃) to the C5 carbon of the hydantoin ring.

From the methine proton (CH-Ph) to the C5 and C4 carbons of the hydantoin ring.

From the hydantoin N-H protons to the adjacent carbonyl carbons (C2 and C4) and the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, which is essential for determining stereochemistry. nih.gov By observing NOE correlations between protons on the phenylethyl substituent and the H-5 proton on the hydantoin ring, the relative orientation of these groups can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic mass is 204.089877630 Da. nih.gov An experimental HRMS measurement confirming a mass very close to this value serves as definitive proof of the molecular formula. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lunih.gov

Plausible ESI-MS Fragmentation of this compound

Fragmentation pathways can be complex and dependent on instrument conditions. This table outlines a likely fragmentation cascade.

| m/z (Mass/Charge) | Ion | Proposed Fragment | Notes |

| 205.0972 | [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | Protonated parent molecule. |

| 105.0704 | [C₈H₉]⁺ | Phenylethyl cation | Cleavage of the bond between C5 and the phenylethyl group. |

| 100.0296 | [C₃H₄N₂O₂]⁺ | Hydantoin fragment | Resulting from the loss of the phenylethyl group. |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation | Loss of ethylene (B1197577) from the phenylethyl cation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov For this compound, the IR spectrum would be dominated by absorptions from the N-H and C=O bonds.

The two N-H groups of the hydantoin ring are expected to show stretching vibrations in the range of 3200-3400 cm⁻¹. nih.gov The presence of hydrogen bonding in the solid state can lead to broader bands at lower frequencies. The two carbonyl (C=O) groups will produce strong, distinct absorption bands between 1700 and 1780 cm⁻¹. semanticscholar.org Other characteristic signals include aromatic C=C stretching around 1600 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Frequencies are approximate and based on data from similar hydantoin structures. semanticscholar.orgnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Imide/Amide N-H | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl C-H | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | Ethyl C-H | 2850 - 2960 | Medium |

| C=O Stretch (Asymmetric) | Carbonyl | ~1770 | Strong |

| C=O Stretch (Symmetric) | Carbonyl | ~1710 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1490, ~1450 | Medium-Weak |

| N-H Bend | Imide/Amide N-H | ~1540 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers.

For this compound, a crystallographic analysis would definitively establish the stereochemistry at the C5 carbon and the phenylethyl chiral center. Studies on similar hydantoin structures show that the five-membered imidazolidine (B613845) ring is often nearly planar. nih.gov The analysis would also reveal the conformation of the molecule, specifically the torsion angles defining the orientation of the phenylethyl group relative to the hydantoin ring.

Furthermore, X-ray crystallography elucidates intermolecular interactions. It is expected that the molecules would form extensive hydrogen-bonding networks in the crystal lattice, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygens acting as acceptors, often forming centrosymmetric dimers or extended chains. nih.govnih.gov This information is critical for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

The assessment of purity and the separation of this compound, including its stereoisomers, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes, offering high resolution and sensitivity. The choice of method and specific conditions depends on the sample matrix, the required level of purity, and whether the separation of enantiomers is necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for purity assessment, with reversed-phase being more common due to its robustness and compatibility with aqueous-organic mobile phases.

For the separation of the enantiomers of this compound, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with structures analogous to the target molecule. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers.

Representative HPLC Method for Purity Analysis:

A general reversed-phase HPLC method can be utilized for determining the chemical purity of a synthesized batch of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

Representative Chiral HPLC Method for Enantiomeric Separation:

The separation of the (R)- and (S)-enantiomers of this compound would necessitate a chiral stationary phase. Based on the successful separation of structurally similar chiral compounds, a method employing a cellulose-based CSP is proposed. nih.gov

| Parameter | Condition |

| Column | Chiralpak® IB or similar cellulose tris(3,5-dimethylphenylcarbamate) based column |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Research on similar chiral imidazolines has shown that reversed-phase conditions can also be effective for enantioseparation on polysaccharide-based CSPs. nih.gov An alternative mobile phase could consist of acetonitrile/water or methanol/water with a suitable buffer. nih.gov

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, through silylation of the N-H groups in the imidazolidine-2,4-dione ring.

GC can be used for purity assessment, and when coupled with a chiral stationary phase, it can also be employed for enantiomeric separation.

Representative GC Method for Purity Analysis (after derivatization):

| Parameter | Condition |

| Column | Non-polar (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

The use of a mass spectrometer as a detector (GC-MS) provides the added advantage of structural confirmation of the analyte and any impurities present.

The synthesis and purification of hydantoin derivatives often involve monitoring the reaction progress and purity of intermediates and final products using thin-layer chromatography (TLC), followed by purification using column chromatography with silica (B1680970) gel. nih.govnih.govjocpr.com

Stereochemistry and Conformational Analysis of 5 1 Phenylethyl Imidazolidine 2,4 Dione

Absolute Configuration Determination of the Chiral Center at C5

The determination of the absolute configuration at C5 is a critical aspect of its stereochemical analysis. For related hydantoin (B18101) derivatives, X-ray crystallography has proven to be a definitive method for elucidating the absolute configuration of stereogenic centers. nih.govmdpi.com This technique provides an unambiguous three-dimensional map of the molecule, allowing for the direct assignment of (R) or (S) configurations based on the spatial arrangement of the substituents around the chiral carbon.

In a study on hydantoin-piperazine derivatives, the absolute configuration at the C5 position was found to be a critical determinant of the molecule's affinity for the 5-HT₇ receptor. nih.gov The synthesis of optically pure stereoisomers and their subsequent analysis by X-ray crystallography confirmed the specific (R) or (S) configuration at C5 that led to higher biological activity. nih.gov While a specific crystallographic study for 5-(1-phenylethyl)imidazolidine-2,4-dione is not detailed in the reviewed literature, the established methodologies for analogous compounds provide a clear pathway for such a determination.

Conformation of the Imidazolidine (B613845) Ring and Phenylethyl Moiety

The conformation of the phenylethyl moiety is also of significant interest. The rotation around the single bond connecting the phenyl group to the imidazolidine ring and the bond between the benzylic carbon and the methyl group will lead to different spatial arrangements. In a study of 5-methyl-5-benzylhydantoin, X-ray analysis revealed specific intermolecular hydrogen bonding interactions that stabilize the crystal structure and influence the orientation of the benzyl (B1604629) group. mdpi.com Similar interactions would be expected to play a role in the conformational preferences of this compound.

Isomerism and Diastereomeric Relationships in Substituted Hydantoins

The presence of two chiral centers in this compound gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric.

The four stereoisomers of this compound are:

(5R, 1'R)

(5S, 1'S)

(5R, 1'S)

(5S, 1'R)

The (5R, 1'R) and (5S, 1'S) isomers are a pair of enantiomers, as are the (5R, 1'S) and (5S, 1'R) isomers. The relationship between, for example, the (5R, 1'R) isomer and the (5R, 1'S) isomer is diastereomeric. Diastereomers have different physical and chemical properties and can be separated by standard chromatographic techniques.

The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. Diastereoselective synthesis aims to produce a predominance of one diastereomer over the others. In the context of substituted hydantoins, the stereochemical outcome of the synthesis can be influenced by the choice of starting materials and reaction conditions.

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

Chiral molecules, such as the enantiomers of this compound, exhibit optical activity, meaning they can rotate the plane of plane-polarized light. pdx.edu Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. pdx.edu This property is quantified as the specific rotation and is a characteristic feature of a particular enantiomer under specific conditions of solvent, temperature, and wavelength of light.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration of chiral centers by comparing experimental spectra with those predicted by quantum chemical calculations. For chiral 2-substituted chromanes, the sign of the specific optical rotation has been correlated with the helicity of the dihydropyran ring, as determined by a combination of data mining, synthesis mechanism analysis, and DFT calculations. nih.gov

Computational Chemistry and Molecular Modeling of 5 1 Phenylethyl Imidazolidine 2,4 Dione Derivatives

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. These methods provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used QM method to investigate the electronic structure of molecules. orientjchem.org For heterocyclic systems like imidazolidine-2,4-dione, DFT calculations are used to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. orientjchem.org

Studies on related imidazole (B134444) derivatives show that the HOMO is often centered on the more electron-rich parts of the molecule, such as the imidazole ring and sulfur atoms in thio-analogs, identifying these as likely sites for electrophilic attack. orientjchem.org

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. For imidazolidine-2,4-dione derivatives, the MEP can highlight the electronegative oxygen atoms of the carbonyl groups and the electropositive hydrogen atoms on the nitrogen, indicating their potential to act as hydrogen bond acceptors and donors, respectively. researchgate.net This information is vital for predicting intermolecular interactions, such as those with a biological receptor. researchgate.net DFT calculations have also been successfully used to determine the most stable tautomeric forms of imidazolidine-2,4-dione derivatives by comparing their energy values. doaj.orgedu.krd

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations on a Related Imidazole Derivative Data derived from a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.

| Parameter | Value (eV) | Description |

| EHOMO | -5.61 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.74 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 3.87 | Difference between LUMO and HOMO energies, indicating molecular stability and reactivity. |

This interactive table summarizes key energy values calculated via DFT, providing insights into the molecule's electronic behavior. orientjchem.org

Molecular Mechanics (MM) and Force Field Parameters for Hydantoin (B18101) Systems

While QM methods are highly accurate, their computational cost restricts their use to smaller systems. nih.gov Molecular Mechanics (MM) offers a computationally efficient alternative for large systems like proteins by using classical physics to model molecular interactions. nih.gov MM methods rely on a "force field," which is a set of equations and parameters that describe the potential energy of a molecule based on its atomic coordinates. wikipedia.org

A force field's energy function typically includes terms for bonded and non-bonded interactions. uiuc.edu

Bonded Terms: These describe the energy required to stretch bonds, bend angles, and rotate torsion (dihedral) angles away from their equilibrium values. nih.gov

Non-bonded Terms: These include van der Waals interactions (modeled by a Lennard-Jones potential) and electrostatic interactions (modeled by Coulomb's law), which describe forces between atoms that are not directly bonded. uiuc.edu

Several force fields like AMBER, CHARMM, GROMOS, and OPLS are commonly used for biomolecular simulations. nih.govarxiv.org The accuracy of an MM simulation is highly dependent on the quality of the force field parameters. biorxiv.org For novel compounds like derivatives of 5-(1-phenylethyl)imidazolidine-2,4-dione, specific parameters may need to be developed. Modern approaches utilize machine learning and graph neural networks to generate accurate and transferable force field parameters from large quantum chemical datasets, representing a significant advancement over traditional, rule-based methods. arxiv.org

Table 2: Typical Energy Terms in a Molecular Mechanics Force Field

| Interaction Term | Functional Form | Description |

| Bond Stretching | Energy associated with the vibration of a covalent bond. | |

| Angle Bending | Energy required to bend the angle between three connected atoms. | |

| Torsional (Dihedral) | Energy associated with the rotation around a central bond in a four-atom sequence. | |

| Van der Waals | Describes short-range repulsive and long-range attractive forces between atoms. | |

| Electrostatic | Describes the interaction between atomic partial charges. |

This interactive table outlines the fundamental components of a classical force field used in molecular mechanics simulations. nih.govwikipedia.orguiuc.edu

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations use the forces calculated by a force field to simulate the real-world motion of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations are a powerful tool to explore their conformational landscape, flexibility, and the stability of their complexes with biological targets. nih.gov

By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water), MD can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the ligand's presence. nih.govnih.gov Key insights from MD simulations are often obtained by analyzing metrics such as:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

A study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors used MD simulations to understand the inhibitory mechanism at the molecular level. nih.gov The simulations showed that the binding of the compound stabilized the catalytic region of the PTP1B protein, providing a rationale for its inhibitory action. nih.gov

Ligand-Protein Docking Studies for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjptonline.org This method is crucial for virtual screening and for generating hypotheses about how a compound like this compound might exert a biological effect. The process involves placing the ligand into the protein's binding site in numerous possible conformations and using a scoring function to estimate the strength of the interaction, often reported as a docking score in kcal/mol. psu.edu

Docking studies on imidazolidine-2,4-dione derivatives have been performed against various targets. For instance, studies have explored their binding to the androgen receptor, supported by DFT calculations, to investigate their potential in prostate cancer therapy. doaj.orgedu.krd Other research has focused on docking imidazolidine-containing inhibitors into the active site of enzymes like CYP11B1. mdpi.com These studies analyze key molecular interactions, such as:

Hydrogen bonds between the ligand and specific amino acid residues (e.g., with Arginine). mdpi.com

Hydrophobic interactions.

Pi-sigma or halogen bonding. rjptonline.org

The results of docking simulations, including the binding pose and interaction patterns, provide a structural basis for a compound's activity and guide the design of derivatives with improved affinity and selectivity. rjptonline.orgmdpi.com

Table 3: Example Docking Results for a Thiazolidinedione Ligand Against EGFR Kinase Data from a study on related thiazolidinedione derivatives, illustrating typical docking outputs.

| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) |

| MM4 | -130.080 | Thr 766, Pro 770, Lys 721, Glu 738 |

| MM9 | -103.651 | Thr 766, Pro 770, Lys 721, Glu 738 |

| MM11 | -97.7706 | Glu 738 |

This interactive table shows how docking results are used to rank compounds and identify crucial interactions with the target protein. psu.edu

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govpharmacophorejournal.com These models allow for the prediction of activity for new, unsynthesized compounds, accelerating the drug discovery process. pharmacophorejournal.com

Pharmacophore modeling is a key component of this approach. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positive or negative charges. nih.govscienceopen.com By aligning a set of active molecules, a common pharmacophore hypothesis can be generated, which serves as a 3D template for designing new molecules with the desired activity. scienceopen.com

Three-dimensional QSAR (3D-QSAR) is an advanced technique that provides a more detailed understanding of structure-activity relationships by analyzing the 3D properties of molecules. nih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

CoMFA: This method involves aligning a set of molecules and placing them in a 3D grid. At each grid point, steric and electrostatic fields are calculated using a probe atom. These field values are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS). nih.gov The results are often visualized as contour maps, where colored regions indicate areas where increasing or decreasing steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov

CoMSIA: This method is similar to CoMFA but includes additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more robust and interpretable models. nih.gov

3D-QSAR studies on anticonvulsant compounds and various enzyme inhibitors have demonstrated the power of these methods. mdpi.comnih.govnih.gov A good 3D-QSAR model is characterized by high statistical significance, typically indicated by a cross-validated correlation coefficient (q²) greater than 0.4. nih.gov The resulting contour maps provide direct, visual guidance for medicinal chemists to modify a lead compound, such as a this compound derivative, to enhance its binding and biological activity. mdpi.comnih.gov

Virtual Screening and De Novo Design Strategies Utilizing Hydantoin Scaffolds

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis of several clinically approved drugs. ekb.eg Its synthetic tractability and the ability of its derivatives to engage in crucial hydrogen bonding interactions have made it a focal point for computational drug design, including virtual screening and de novo design strategies. nih.gov These approaches aim to efficiently explore vast chemical spaces to identify novel derivatives with enhanced biological activity.

Virtual screening campaigns often leverage the known structure of a biological target. For instance, in the context of anticonvulsant drug discovery, where hydantoin derivatives like phenytoin (B1677684) are prominent, the voltage-gated sodium channel serves as a key target. nih.govpcbiochemres.com A typical virtual screening workflow would involve docking a library of this compound derivatives into the binding site of the receptor. The screening can be performed on large commercial or proprietary databases of compounds. The selection of candidate molecules from the virtual screening is often based on docking scores, which estimate the binding affinity, and an analysis of the binding mode to ensure key interactions are formed. bibliotekanauki.pl

For example, a hypothetical virtual screening of this compound derivatives against a specific enzyme could yield a ranked list of compounds based on their predicted binding energies.

Table 1: Hypothetical Virtual Screening Results for this compound Derivatives

| Compound ID | Substitution on Phenyl Ring | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Lead-01 | 4-fluoro | -9.8 | Arg122, Tyr345 |

| Lead-02 | 3,4-dichloro | -9.5 | Arg122, Phe256 |

| Lead-03 | 4-methoxy | -9.2 | Tyr345, Ser252 |

| Lead-04 | 2-nitro | -8.9 | Arg122, Asn125 |

| Lead-05 | Unsubstituted | -8.5 | Tyr345 |

De novo design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target binding site. This can be achieved by either growing a molecule fragment by fragment within the active site or by linking pre-existing fragments. The this compound scaffold is an excellent starting point for such strategies. Fragments can be computationally added to various positions, such as the phenyl ring or the nitrogen atoms of the hydantoin core, to optimize interactions with the target protein.

Structure-activity relationship (SAR) studies are crucial in guiding both virtual screening and de novo design. For hydantoin-based compounds, it has been noted that modifications at the N3 position of the hydantoin ring can significantly impact biological activity. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of hydantoin derivatives with their biological activity. nih.gov Such models can then be used to predict the activity of novel, computationally designed compounds before their synthesis.

For instance, a QSAR study on a series of hydantoin analogues acting as androgen receptor modulators demonstrated a strong correlation between molecular descriptors and binding affinities, yielding a model with high predictive power. nih.gov This underscores the potential of applying similar methodologies to derivatives of this compound for various therapeutic targets.

The integration of fragment-based drug design with virtual screening has also proven to be a powerful strategy. nih.gov In this approach, novel derivatives of a core scaffold like thiazolidine-2,4-dione, which is structurally related to hydantoin, are designed and then screened computationally. nih.gov This combined approach allows for the focused exploration of chemical space around a validated core structure.

The following table outlines a potential de novo design strategy starting from the this compound scaffold.

Table 2: Illustrative De Novo Design Strategy for Hydantoin Derivatives

| Scaffold Position | Design Rationale | Example Fragments to Add | Predicted Interaction |

| Phenyl Ring | Explore hydrophobic pockets | -CF3, -O-CH3, -Cl | van der Waals, halogen bonds |

| N1-Hydantoin | Introduce hydrogen bond donors/acceptors | -CH2-OH, -(CH2)2-NH2 | Hydrogen bonding with backbone |

| N3-Hydantoin | Modulate solubility and ADME properties | -CH3, -CH2-COOH | Altering polarity |

| Ethyl Linker | Optimize orientation in binding site | (R/S)-stereochemistry | Enhanced shape complementarity |

Structure Activity Relationship Sar Investigations of Imidazolidine 2,4 Dione Derivatives

Impact of Substituents on Molecular Recognition Profiles

The nature and position of substituents on the hydantoin (B18101) ring play a pivotal role in defining the molecular recognition profile of its derivatives. The biological activity of hydantoins is often dictated by the interplay between the core ring and the various substituent groups attached to it. researchgate.net

Research into 5-arylidene imidazolidine-2,4-dione derivatives has shown that modifications to the aryl ring at the C5 position significantly affect their biological activities, such as anti-arrhythmic properties. nih.gov For example, the introduction of halogen atoms or other functional groups to the phenyl ring can alter the electronic and steric properties of the molecule, thereby influencing how it fits into and interacts with a biological target. nih.gov Similarly, in a series of 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally related to hydantoins, the antimicrobial activity was found to be highly dependent on the substitution pattern on the aryl ring. scielo.br Compounds with specific combinations of functional groups exhibited significantly enhanced bacteriostatic action against S. aureus. scielo.br

Studies on Bcl-2 inhibitors based on the imidazolidine-2,4-dione scaffold also highlight the importance of substituents. The introduction of different groups at various positions led to compounds with varying inhibitory effects on cancer cell lines, demonstrating that even subtle changes can modulate biological outcomes. nih.gov

| Compound Series | Substituent Modification | Observed Impact on Molecular Recognition/Activity | Reference |

|---|---|---|---|

| 5-Arylidene imidazolidine-2,4-diones | Introduction of halogens (e.g., Chlorine) to the benzylidene group | Modulated anti-arrhythmic properties, with a 3-chloro substituted derivative showing potent activity. nih.gov | nih.gov |

| 5-Arylidene-thiazolidine-2,4-diones | Varied substituents on the aryl ring (e.g., hydroxyl, methoxy) | Determined antimicrobial potential; specific combinations led to significant bacteriostatic activity against S. aureus. scielo.br | scielo.br |

| Imidazolidine-2,4-dione-based Bcl-2 Inhibitors | Variations in the biphenyl-methyl group at the C5 position | Altered the growth inhibitory effects on different cancer cell lines. nih.gov | nih.gov |

Role of the Imidazolidine (B613845) Ring Conformation in Interactions

The five-membered imidazolidine ring is not perfectly planar and can adopt various conformations. This conformational flexibility is critical as it dictates the three-dimensional arrangement of the substituents, which in turn governs the molecule's ability to bind to a target. The hydantoin scaffold has been successfully used to create peptidomimetics, molecules designed to mimic the secondary structures of peptides, such as β-turns. nih.gov

The ability to induce a specific turn conformation is a key aspect of molecular recognition in many biological processes. acs.org The conformation of the hydantoin-based loop can be stabilized by intramolecular hydrogen bonds. nih.govacs.org For instance, studies have shown that different hydrogen-bonding patterns can stabilize distinct conformations; one pattern involving the hydantoin carbonyls can favor an α-helix-like structure, while another pattern can stabilize a β-turn conformation. nih.gov The specific conformation adopted in solution and in the solid state is often a closed β-turn, which correctly orients the side chains for interaction with a receptor. nih.gov Therefore, the inherent conformational properties of the imidazolidine ring are a crucial element in the rational design of bioactive molecules.

Influence of Chiral Centers on Interaction Specificity

Chirality is a fundamental factor in the interaction between a small molecule and its biological target. For 5-(1-Phenylethyl)imidazolidine-2,4-dione, there are two potential chiral centers: the C5 position of the hydantoin ring and the benzylic carbon of the 1-phenylethyl group. The specific stereochemistry (R or S configuration) at these centers is critical for interaction specificity because biological targets like enzymes and receptors are themselves chiral.

The synthesis of chiral hydantoin derivatives with high enantioselectivity is a key goal in medicinal chemistry. researchgate.net Asymmetric hydrogenation using chiral catalysts is one method employed to produce specific enantiomers of 5-aryl substituted hydantoins. researchgate.net The resulting enantiomers often exhibit significantly different biological activities. This difference arises because only one enantiomer may fit correctly into the binding site of a target protein, while the other may bind weakly or not at all. This principle of enantioselectivity is foundational to modern drug design, ensuring that the therapeutic effect is maximized while potential off-target effects are minimized.

Design Principles for Modulating Molecular Interactions Based on Hydantoin Scaffold

The hydantoin ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be systematically modified to interact with a wide range of biological targets. nih.govnih.gov Several key design principles guide the modulation of molecular interactions using this scaffold.

The core structure of imidazolidine-2,4-dione possesses key features that are ideal for forming interactions with proteins: two hydrogen bond donors (the N-H groups at positions 1 and 3) and two hydrogen bond acceptors (the carbonyl oxygens at positions 2 and 4). nih.gov Furthermore, the scaffold offers multiple sites for substitution (typically at N-1, N-3, and C-5), allowing for the precise placement of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov By strategically decorating these sites, chemists can fine-tune the molecule to fit a specific binding pocket, displace unfavorable water molecules, and form favorable interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

| Structural Feature | Interaction Potential | Design Application | Reference |

|---|---|---|---|

| N1-H and N3-H | Hydrogen Bond Donors | Forming key hydrogen bonds with acceptor groups (e.g., carbonyls, carboxylates) in a protein binding site. | nih.gov |

| C2=O and C4=O | Hydrogen Bond Acceptors | Interacting with donor groups (e.g., amides, hydroxyls) in a protein binding site. | nih.govnih.gov |

| C5 Position | Primary Substitution Site | Introduction of diverse side chains (e.g., aryl, alkyl) to confer specificity, potency, and modulate properties like lipophilicity. The stereochemistry at this position is often critical. | nih.govresearchgate.net |

| N1 and N3 Positions | Secondary Substitution Sites | Blocking hydrogen bond donation or introducing additional groups to probe for further interactions or improve properties like cell permeability. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements from Other Heterocycles

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel compounds, improve properties, and circumvent existing patents. scispace.comnih.gov Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. scispace.comnih.gov Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. scispace.com

The imidazolidine-2,4-dione scaffold has been utilized in such strategies. In a "core hopping" approach, researchers identified imidazolidine-2,4-dione-based compounds as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for diabetes treatment. nih.gov In this case, the hydantoin ring served as a novel core to build inhibitors with improved selectivity over highly similar enzymes. nih.gov

Conversely, the hydantoin ring itself can be replaced by other heterocycles. A common bioisosteric replacement for the hydantoin moiety is the thiazolidine-2,4-dione ring, where the N1 nitrogen is replaced by a sulfur atom. scielo.brmdpi.com This substitution can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the compound while potentially preserving or enhancing its biological activity. These strategies allow medicinal chemists to explore new chemical space and optimize lead compounds by leveraging the structural and functional similarities between different heterocyclic systems. scispace.comresearchgate.net

Molecular Mechanisms of Action for Imidazolidine 2,4 Dione Interactions with Biological Targets

Enzyme Inhibition Studies: Mechanisms and Specificity

Derivatives of the imidazolidine-2,4-dione class are known to act as inhibitors of various enzymes. The specificity and mechanism of this inhibition are closely tied to the three-dimensional structure of the compound and its ability to fit into the active or allosteric sites of an enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant therapeutic target, particularly for type-2 diabetes and obesity, as it negatively regulates insulin (B600854) signaling pathways. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. While direct evidence of 5-(1-Phenylethyl)imidazolidine-2,4-dione inhibiting PTP1B is not documented, other heterocyclic compounds, including thioxothiazolidinone derivatives, have been identified as competitive inhibitors of PTP1B. nih.gov These inhibitors function by binding to the enzyme's active site, preventing the dephosphorylation of its natural substrates. nih.govnih.gov The effectiveness of such inhibitors is often improved by designing molecules that can interact with both the active site and nearby secondary binding sites.

Receptor Agonism/Antagonism at the Molecular Level

The imidazolidine-2,4-dione nucleus is present in compounds designed to interact with various receptors. For example, certain derivatives have been investigated as androgen receptor modulators, while others have been assessed for their affinity for cannabinoid receptors (CB1 and CB2). researchgate.netresearchgate.net The interaction as an agonist (activator) or antagonist (blocker) depends on how the molecule binds to the receptor and whether it stabilizes a conformation that initiates or prevents a cellular response. Specific binding affinities (like Ki or Kd values) for this compound at various receptors are not currently published.

Protein-Ligand Interaction Mapping and Binding Site Characterization

Understanding the interaction between a ligand like this compound and its protein target is crucial for rational drug design. Techniques such as mass spectrometry (MS) and computational molecular docking can be used to map these interactions. nih.gov For the broader class of imidazolidine-2,4-diones, molecular modeling studies have been used to predict how these compounds fit into the binding sites of enzymes like PTP1B. nih.gov These models help identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex. However, specific interaction maps for this compound are not available.

Table 1: Predicted Physicochemical Properties of this compound This table is generated from predicted data and is intended for informational purposes.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem nih.gov |

| Molecular Weight | 204.22 g/mol | PubChem nih.gov |

| XlogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Elucidation of Intracellular Signaling Pathway Modulation by Hydantoins

Hydantoin (B18101) derivatives can modulate various intracellular signaling pathways, which underlies their therapeutic effects. For instance, some imidazolidine (B613845) compounds have been reported to inhibit MEK1 and MEK2, which are protein kinases in the critical MAP kinase signaling pathway that regulates cell growth and proliferation. researchgate.net By inhibiting these kinases, such compounds can be useful in treating cell proliferative disorders. The well-known hydantoin derivative, Phenytoin (B1677684), exerts its anticonvulsant effect by blocking voltage-gated sodium channels, thereby modulating neuronal excitability. bepls.com The specific pathways modulated by this compound remain to be elucidated through dedicated research.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM) for Binding Site Analysis

The most definitive method for characterizing a binding site is to determine the three-dimensional structure of the ligand-protein complex using techniques like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM). These methods provide atomic-level detail of the interactions. While structures of PTP1B in complex with various inhibitors have been solved, providing a template for inhibitor design, there are currently no published crystal or Cryo-EM structures of this compound bound to a biological target. nih.gov Such studies would be invaluable for understanding its precise mechanism of action and for guiding the development of more potent and selective derivatives.

Advanced Research Applications and Future Perspectives for 5 1 Phenylethyl Imidazolidine 2,4 Dione

Development of Chemical Probes for Biological Systems

While specific chemical probes based on 5-(1-Phenylethyl)imidazolidine-2,4-dione have not been extensively documented, the inherent characteristics of the hydantoin (B18101) scaffold make it an excellent candidate for such development. The hydantoin core possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups), which are crucial for molecular recognition and interaction with biological targets. nih.govnih.gov

Researchers can modify the this compound structure to create chemical probes. This involves incorporating reporter groups, such as fluorescent tags or biotin, onto the hydantoin ring or the phenylethyl substituent. Such probes could be instrumental in:

Target Identification: Identifying and validating the biological targets of hydantoin-based compounds.

Assay Development: Creating high-throughput screening assays to discover new bioactive molecules that bind to the same target.

Mechanism of Action Studies: Elucidating the molecular pathways through which hydantoin derivatives exert their effects.

The phenylethyl group at the C-5 position provides a key site for chemical modification that is less likely to interfere with the core interactions mediated by the hydantoin ring, making it an ideal anchor point for attaching linkers and reporter molecules.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. researchoutreach.org This method uses small, low-molecular-weight molecules, or "fragments," to screen for binding against a biological target. researchoutreach.orgnih.gov The hydantoin moiety, being a small and rigid heterocyclic scaffold, is well-suited for inclusion in fragment libraries. youtube.com

The this compound molecule itself, or its core hydantoin structure, can serve as a starting point in an FBDD campaign. The process would typically involve:

Fragment Screening: A library of fragments, including the hydantoin scaffold, is screened against a protein target using biophysical techniques like X-ray crystallography or surface plasmon resonance (SPR). nih.govyoutube.com

Hit Identification: Fragments that bind to the target are identified.

Fragment Evolution: The identified fragment hit is then optimized. For a hydantoin-based fragment, the phenylethyl group at the C-5 position represents a "growth vector," a point from which the molecule can be elaborated or linked with other fragments to enhance binding affinity and selectivity. nih.gov

This approach allows for a more efficient exploration of chemical space and can lead to the development of highly potent and selective drug candidates. researchoutreach.org

Application in Supramolecular Chemistry and Materials Science

The hydantoin ring is a versatile "supramolecular synthon" due to its capacity for forming robust hydrogen-bonding networks. researchgate.net The two N-H donor groups and two C=O acceptor groups can engage in predictable intermolecular interactions, leading to the self-assembly of complex, ordered structures. acs.orgtandfonline.com

Potential applications in materials science include:

Crystal Engineering: Designing crystalline materials with specific properties, such as polymorphism, which is common in hydantoins. researchgate.net

Development of Organic Materials: Creating new polymers or molecular crystals with tailored optical, electronic, or mechanical properties.

Molecular Recognition: Using the hydrogen-bonding capabilities for sensing or separation applications. researchgate.net

Exploration of New Synthetic Methodologies and Reaction Kinetics

The synthesis of hydantoin derivatives is well-established, with several classical methods available. researchgate.netsrrjournals.com For this compound, established routes could be employed and further optimized.

| Synthetic Method | Description | Starting Materials Example for this compound |

| Bucherer–Bergs Reaction | A one-pot multicomponent reaction that is one of the most convenient methods for preparing 5,5-disubstituted hydantoins. nih.gov | 1-Phenylethanone, ammonium (B1175870) carbonate, and a cyanide source (e.g., potassium cyanide). nih.gov |

| Urech Hydantoin Synthesis | Involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the intermediate hydantoic acid. researchgate.net | α-(1-Phenylethyl)glycine and potassium cyanate. |

| Reaction of Amino Esters | A condensation/cyclization domino process between isocyanates and α-amino esters provides a route to N,N'-disubstituted hydantoins. nih.gov This can be adapted for other substitutions. | An ester of α-(1-Phenylethyl)glycine reacted with an isocyanate. |

Future research in this area focuses on developing more efficient, sustainable, and stereoselective synthetic methods. This includes the use of microwave-assisted synthesis, solid-phase synthesis for creating libraries of derivatives, and the development of novel catalysts to improve reaction rates and yields. tandfonline.com Studying the reaction kinetics of these syntheses can provide insights into the reaction mechanisms and allow for precise control over the formation of the desired product, including its specific stereoisomers, which is crucial since the C-5 position is a stereocenter. thieme-connect.de

Computational and AI-Driven Drug Design for Hydantoin Analogues

Computational methods are revolutionizing the field of drug discovery, and these approaches are highly applicable to the design of novel hydantoin analogues. openmedicinalchemistryjournal.comscispace.com Artificial intelligence (AI) and machine learning (ML) can accelerate the identification of promising drug candidates by predicting their properties and interactions. researchgate.net

Key computational approaches for hydantoin research include:

Molecular Docking: Simulating the binding of this compound and its analogues to the active site of a target protein to predict binding affinity and orientation. openmedicinalchemistryjournal.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of hydantoin derivatives with their biological activity. mpg.de

Virtual Screening: Using computational models to screen large databases of virtual compounds to identify those with a high probability of being active. openmedicinalchemistryjournal.comnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction. researchgate.net

ADMET Prediction: Using AI models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new hydantoin analogues early in the discovery process. researchgate.net

These in silico techniques reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising compounds. scispace.com

Academic Challenges and Opportunities in Hydantoin Research

The hydantoin scaffold, while being a "privileged" structure, still presents a range of challenges and opportunities for academic research.

Challenges:

Selectivity: Designing hydantoin derivatives that are highly selective for a specific biological target to minimize off-target effects.

Drug Resistance: Overcoming mechanisms of acquired resistance that can render existing therapies ineffective.

Stereocontrol: Developing synthetic methods that allow for the precise control of stereochemistry at the C-5 position, as different stereoisomers can have vastly different biological activities. thieme-connect.de

Understanding of Polypharmacology: Many hydantoin-based drugs interact with multiple targets. While sometimes beneficial, this can also lead to unwanted side effects.

Opportunities:

New Therapeutic Areas: Exploring the vast chemical space around the hydantoin scaffold to discover drugs for new therapeutic targets and diseases. The broad spectrum of reported activities for hydantoins—including anticonvulsant, antimicrobial, and anticancer effects—suggests a rich field for further exploration. nih.govresearchgate.net

Hybrid Molecules: Designing hybrid molecules that combine the hydantoin scaffold with other pharmacophores to create dual-acting agents or to improve pharmacokinetic properties. srrjournals.com

Advanced Materials: Leveraging the self-assembly properties of hydantoins to create novel supramolecular materials with applications beyond medicine. researchgate.net

Methodological Advancement: Pushing the boundaries of synthetic chemistry and computational modeling to create more complex and effective hydantoin-based molecules. srrjournals.com

The continued exploration of compounds like this compound and its analogues is a promising avenue for addressing unmet needs in both medicine and materials science.

Q & A

Q. What are the established synthetic routes for 5-(1-Phenylethyl)imidazolidine-2,4-dione, and what factors influence reaction efficiency?

The compound is synthesized via cyclocondensation of ethyl phenylglyoxylate with urea under basic conditions (e.g., NaOH) and heat. Key steps include:

- Reagent purity : High-purity starting materials minimize side reactions.

- Temperature control : Heating at 80–100°C facilitates ring closure.

- Purification : Recrystallization from ethanol/water yields >95% purity.

Industrial-scale production requires rigorous optimization of solvent ratios and catalyst loading to ensure reproducibility .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify the imidazolidine-dione core and substituent positions (e.g., phenyl and ethyl groups).

- IR spectroscopy : Peaks at ~1700 cm confirm carbonyl groups.

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable).

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 232.24 g/mol | PubChem |

| Melting point | 180–182°C (decomposes) | Experimental |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol | |

| Stability | Hygroscopic; store under inert gas |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Assay standardization : Use validated protocols (e.g., MIC for antimicrobial activity) to reduce variability.

- Purity verification : Confirm compound integrity via LC-MS to rule out degradation products.

- Structural analogs : Compare activities of derivatives (e.g., 3-amino or 5-isopropyl variants) to isolate functional group contributions .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance electrophilicity.

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes in metabolic pathways).

- In vitro assays : Test modified derivatives in cell-based models (e.g., cytotoxicity against cancer lines) to validate predictions .

Q. What experimental approaches address low yields in large-scale synthesis of this compound?

- Catalyst screening : Test alternatives to NaOH (e.g., KCO) to reduce side reactions.

- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates.

- Process monitoring : Use in-situ FTIR to track reaction progress and adjust conditions dynamically .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.

- HPLC-MS analysis : Monitor degradation products (e.g., hydrolyzed imidazolidine ring).

- Kinetic modeling : Calculate shelf-life using Arrhenius equations .

Methodological Guidelines

8. Designing a robust SAR study for imidazolidine-dione derivatives:

- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., alkyl chains, halogens).

- Step 2 : Characterize compounds using NMR, HRMS, and elemental analysis.

- Step 3 : Screen for bioactivity (e.g., enzyme inhibition, antimicrobial activity) in triplicate.

- Step 4 : Apply multivariate statistical analysis (e.g., PCA) to identify critical structural features .

9. Addressing conflicting spectral data in structural elucidation:

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16).

- 2D NMR : Use HSQC and HMBC to resolve ambiguous coupling patterns.

- Crystallography : Collaborate with synchrotron facilities for high-resolution data if standard methods fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.